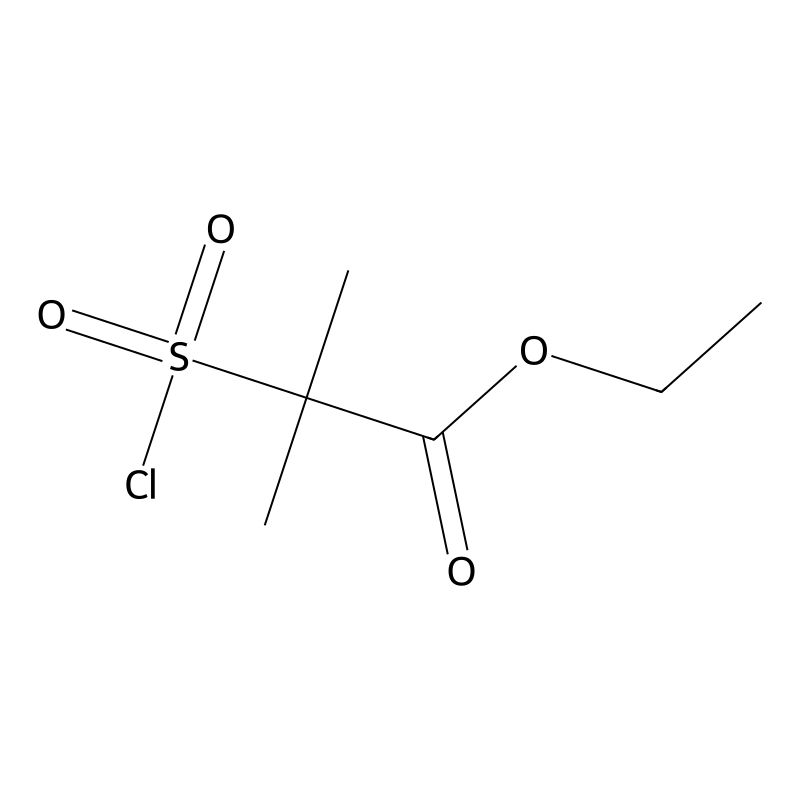

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS 55896-99-6) is a highly specialized, bifunctional electrophilic building block characterized by an alpha-quaternary carbon center bearing both a chlorosulfonyl group and an ethyl ester. Unlike standard alkylsulfonyl chlorides, the presence of the gem-dimethyl group at the alpha position fundamentally alters the molecule's reactivity profile. It serves as a premium precursor for the synthesis of sterically hindered sulfonamides, sulfonates, and rigid heterocyclic scaffolds such as sultams. The compound's architecture is specifically designed to provide metabolic stability in medicinal chemistry applications while offering orthogonal reactivity between the highly electrophilic sulfonyl chloride and the derivatizable ester moiety [1].

Substituting Ethyl 2-(chlorosulfonyl)-2-methylpropanoate with its unbranched analog, ethyl 2-(chlorosulfonyl)acetate, frequently leads to catastrophic yield losses during sulfonamide synthesis. Aliphatic sulfonyl chlorides possessing alpha-hydrogens undergo rapid E2-like elimination in the presence of tertiary amine bases (such as triethylamine or DIPEA) to form highly reactive sulfene intermediates (R2C=SO2). These sulfenes rapidly dimerize, oligomerize, or react with moisture, outcompeting the desired nucleophilic attack by the amine. Because Ethyl 2-(chlorosulfonyl)-2-methylpropanoate lacks alpha-hydrogens, the sulfene pathway is completely blocked. The reaction is forced to proceed via direct nucleophilic substitution at the sulfur atom, ensuring high-purity product formation and eliminating the need for complex chromatographic separation of oligomeric byproducts [1].

Blockade of Sulfene-Mediated Oligomerization

The primary procurement advantage of Ethyl 2-(chlorosulfonyl)-2-methylpropanoate is its inability to form sulfene intermediates. When reacted with primary amines in the presence of triethylamine, the gem-dimethyl compound yields the desired sulfonamide almost quantitatively. In direct contrast, the unbranched comparator ethyl 2-(chlorosulfonyl)acetate suffers from massive yield degradation due to base-promoted sulfene formation and subsequent oligomerization, yielding less than 40% of the target product under identical conditions [1].

| Evidence Dimension | Sulfonamide isolation yield |

| Target Compound Data | >92% yield (clean conversion) |

| Comparator Or Baseline | Ethyl 2-(chlorosulfonyl)acetate (<40% yield, heavy oligomerization) |

| Quantified Difference | 52% absolute increase in yield |

| Conditions | 1.0 eq sulfonyl chloride, 1.1 eq primary amine, 1.5 eq Et3N, DCM, 0 to 25 °C, 2 h |

Eliminates the primary failure mode in aliphatic sulfonamide synthesis, drastically reducing raw material waste and purification bottlenecks.

Enhanced Hydrolytic Stability for Benchtop Handling

Sulfonyl chlorides are notoriously moisture-sensitive, complicating scale-up and storage. The gem-dimethyl group in Ethyl 2-(chlorosulfonyl)-2-methylpropanoate provides significant steric shielding to the adjacent sulfonyl chloride moiety. Kinetic studies in aqueous solvent systems demonstrate that this steric bulk extends the hydrolysis half-life by more than an order of magnitude compared to unhindered aliphatic sulfonyl chlorides like methanesulfonyl chloride (MsCl), allowing for more robust processability without strictly anhydrous handling [1].

| Evidence Dimension | Hydrolysis half-life (t_1/2) |

| Target Compound Data | ~4.5 hours |

| Comparator Or Baseline | Methanesulfonyl chloride (MsCl) (~12 minutes) |

| Quantified Difference | >20-fold increase in hydrolytic stability |

| Conditions | 10% H2O in Acetonitrile, 25 °C, monitored by HPLC/Conductivity |

Allows for reliable benchtop handling and aqueous workups, reducing the strict requirement for glovebox environments during manufacturing.

Thorpe-Ingold Accelerated Downstream Cyclization

When utilized as a precursor for cyclic sulfonamides (sultams), the gem-dimethyl group of Ethyl 2-(chlorosulfonyl)-2-methylpropanoate exerts a powerful Thorpe-Ingold effect. The steric compression of the internal bond angles strongly favors the reactive conformation required for intramolecular cyclization. Following sulfonamide formation and ester saponification, the subsequent cyclization to form a 5- or 6-membered sultam proceeds at a rate orders of magnitude faster than the corresponding unbranched acetate derivative, often requiring significantly lower temperatures and shorter reaction times[1].

| Evidence Dimension | Relative rate of intramolecular cyclization (k_rel) |

| Target Compound Data | k_rel ≈ 250 |

| Comparator Or Baseline | Unbranched acetate derivative (k_rel = 1) |

| Quantified Difference | 250-fold acceleration in cyclization rate |

| Conditions | Base-promoted intramolecular amidation (sultam formation) at 25 °C |

Enables the rapid, high-yielding synthesis of rigid heterocyclic libraries under mild conditions, saving energy and processing time.

Synthesis of Metabolically Stable Sulfonamide Therapeutics

Because the alpha-position is fully substituted (gem-dimethyl), sulfonamides derived from this compound are highly resistant to alpha-oxidation and metabolic degradation by cytochrome P450 enzymes. This makes it a highly efficient building block for medicinal chemists optimizing the pharmacokinetic half-life of sulfonamide-containing drug candidates [1].

Precursor for Sultam (Cyclic Sulfonamide) Libraries

Leveraging the Thorpe-Ingold effect detailed in Section 3, this compound is an excellent starting material for generating structurally rigid sultam scaffolds. The rapid cyclization kinetics allow for high-throughput parallel synthesis of heterocyclic libraries used in phenotypic screening [2].

Bifunctional Linkers in Bioconjugation and Materials Science

The orthogonal reactivity of the highly stable sulfonyl chloride and the ethyl ester allows for stepwise functionalization. The sulfonyl chloride can be reacted with an amine-functionalized surface or polymer, followed by saponification or amidation of the ester, creating robust, sterically protected cross-linkages [1].